5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1234953-88-8
Cat. No.: VC4354830
Molecular Formula: C14H17ClN4O2S2
Molecular Weight: 372.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234953-88-8 |
|---|---|
| Molecular Formula | C14H17ClN4O2S2 |
| Molecular Weight | 372.89 |
| IUPAC Name | 5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H17ClN4O2S2/c15-12-2-3-13(22-12)23(20,21)18-10-11-4-8-19(9-5-11)14-16-6-1-7-17-14/h1-3,6-7,11,18H,4-5,8-10H2 |
| Standard InChI Key | JMUIGESYAWNHDZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3 |
Introduction
Chemical Formula and Identifiers
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Molecular Formula: C14H17ClN4O2S
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Functional Groups:
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Sulfonamide (-SO2NH)
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Piperidine
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Pyrimidine
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Chlorinated thiophene
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Synthesis Pathway
The synthesis of compounds like this typically involves:
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Thiophene Functionalization: Chlorination at the 5-position of thiophene.
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Sulfonamide Formation: Introduction of the sulfonamide group via reaction with chlorosulfonic acid or similar reagents.
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Piperidine Derivatization: Alkylation of piperidine with pyrimidinylmethyl halides.
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Coupling Reaction: Linking the piperidine derivative to the thiophene sulfonamide through nucleophilic substitution.
Spectroscopic Techniques
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NMR Spectroscopy (¹H and ¹³C):
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Proton signals for aromatic thiophene, pyrimidine, and aliphatic piperidine.
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Carbon shifts indicative of sulfonamide and chlorinated thiophene groups.
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Mass Spectrometry (MS):
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Molecular ion peak confirming molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for sulfonamide (S=O stretching ~1150–1350 cm⁻¹) and aromatic C-H bonds.
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Biological Relevance
Sulfonamides are widely studied for their pharmacological properties. While specific data on this compound may not be available, structurally similar compounds have demonstrated:
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Antimicrobial Activity: Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
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Anti-inflammatory Effects: Modulation of inflammatory pathways via enzyme inhibition.
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Potential as Drug Candidates: The presence of heterocyclic groups like pyrimidine enhances binding affinity to biological targets.
Pharmaceuticals
This compound could be explored for:
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Antibacterial or antifungal agents due to its sulfonamide backbone.
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CNS-active drugs, as piperidine derivatives often cross the blood-brain barrier.
Material Science
Sulfonamides are also used in materials chemistry for their thermal stability and electronic properties.
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